molecular formula C16H20N2O3 B12602497 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione CAS No. 910915-60-5

5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione

Cat. No.: B12602497
CAS No.: 910915-60-5
M. Wt: 288.34 g/mol
InChI Key: YJSNABDGZVNMQG-UHFFFAOYSA-N
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Description

The compound 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione is a heterocyclic molecule featuring a 1,3-oxazolidine-2,4-dione core. Its structure includes:

  • Position 3: An ethyl group substituent.
  • Position 5: A methylidene group linked to a 4-(diethylamino)phenyl aromatic ring.

Properties

CAS No.

910915-60-5

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

5-[[4-(diethylamino)phenyl]methylidene]-3-ethyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C16H20N2O3/c1-4-17(5-2)13-9-7-12(8-10-13)11-14-15(19)18(6-3)16(20)21-14/h7-11H,4-6H2,1-3H3

InChI Key

YJSNABDGZVNMQG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 4-diethylaminobenzaldehyde with ethyl oxazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxazolidines exhibit significant antimicrobial properties. For instance, compounds similar to 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione have been tested against various bacterial strains. Studies show that modifications in the structure can enhance their efficacy against resistant strains of bacteria, making them potential candidates for antibiotic development .

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .

Analgesic and Anti-inflammatory Effects
There is emerging evidence that oxazolidine derivatives can exhibit analgesic and anti-inflammatory properties. This is particularly relevant in the context of developing new pain management therapies that minimize side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Materials Science

Polymer Chemistry
5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione has been utilized in the synthesis of novel polymers. Its ability to act as a cross-linking agent allows for the development of materials with enhanced mechanical properties and thermal stability. These polymers find applications in coatings, adhesives, and composite materials .

Nanotechnology
In nanotechnology, this compound is being explored for its role in the fabrication of nanoparticles. The unique properties of oxazolidine derivatives facilitate their use in drug delivery systems, where they can improve the solubility and bioavailability of poorly soluble drugs .

Analytical Chemistry

Chromatographic Techniques
The compound has been employed as a reagent in chromatographic methods for the detection and quantification of various analytes. Its reactivity with functional groups present in target molecules enhances selectivity and sensitivity during analysis. This application is particularly useful in forensic science for drug testing and analysis .

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Study Evaluated against resistant bacterial strainsShowed significant inhibition against Staphylococcus aureus and Escherichia coli
Cancer Cell Line Testing Assessed against breast cancer cell linesInduced apoptosis at micromolar concentrations
Polymer Development Research Investigated as a cross-linking agentResulted in polymers with improved tensile strength and thermal resistance

Mechanism of Action

The mechanism of action of 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name R1 (Position 5) R2 (Position 3) Core Structure Key References
Target Compound 4-(Diethylamino)phenylmethylidene Ethyl 1,3-Oxazolidine-2,4-dione -
(Z)-5-[4-(Dimethylamino)phenylmethylene]-... (Compound 5m) 4-(Dimethylamino)phenylmethylidene Coumarin-based methyl 1,3-Thiazolidine-2,4-dione
Vinclozolin (3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione) 3,5-Dichlorophenyl Ethenyl/methyl 1,3-Oxazolidine-2,4-dione
YPC-21440 (Kinase Inhibitor) Imidazo[1,2-b]pyridazin-6-ylmethylene Methylpiperazine-substituted phenyl 1,3-Thiazolidine-2,4-dione
5-(4-Methoxyphenyl)methylene-... (Compound 5g) 4-Methoxyphenylmethylidene Coumarin-based methyl 1,3-Thiazolidine-2,4-dione

Key Observations :

  • The diethylamino group in the target compound increases electron-donating and lipophilic properties compared to dimethylamino (Compound 5m) or methoxy (Compound 5g) substituents .
  • Core structure differences : Thiazolidinediones (e.g., ) contain sulfur, which may alter electronic properties and bioactivity compared to oxazolidinediones .

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) Rf Value Solubility Spectral Confirmation (IR/NMR/MS) Reference
Target Compound Not reported Not reported Likely low (lipophilic) Pending data -
Compound 5m 245–247 0.62 (CHCl3/MeOH) Moderate in DMF IR: 1740 cm<sup>-1</sup> (C=O); <sup>1</sup>H NMR: δ 3.01 (s, N(CH3)2)
Compound 5g (4-Methoxy) 198–200 0.58 High in polar solvents MS: m/z 452 [M+H]<sup>+</sup>
Vinclozolin 125–128 - Low (hydrophobic) <sup>1</sup>H NMR: δ 6.90 (d, aromatic)

Key Observations :

  • The diethylamino group may reduce solubility in polar solvents compared to methoxy or hydroxyl substituents .
  • Melting points: Electron-withdrawing groups (e.g., halogens in vinclozolin) increase melting points, while alkyl/amino groups lower them .

Table 3: Activity Comparison

Compound Name Biological Activity Mechanism/Application Reference
Target Compound Not reported (predicted kinase inhibition) Structural similarity to YPC-21440 -
YPC-21440 Pan-Pim kinase inhibitor (IC50 < 100 nM) Cancer therapy
Vinclozolin Fungicide (disrupts steroid biosynthesis) Agricultural use
Compound 5m Antibacterial (MIC: 12.5 µg/mL) Coumarin-linked activity

Key Observations :

  • The diethylamino group may enhance cellular uptake for kinase inhibitors, as seen in .
  • Core structure : Thiazolidinediones (e.g., ) exhibit antibacterial activity, while oxazolidinediones (e.g., vinclozolin) are used in agrochemicals .

Biological Activity

5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the oxazolidine family, characterized by the presence of an oxazolidine ring and a diethylamino group attached to a phenyl ring. Its chemical formula is C16_{16}H20_{20}N2_2O3_3, and it exhibits properties typical of oxazolidine derivatives, which often show significant biological activity.

Antimicrobial Activity

Research has indicated that oxazolidine derivatives exhibit antimicrobial properties. A study focused on various oxazolidine compounds found that some showed activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The mechanism of action is thought to involve inhibition of protein synthesis by targeting the bacterial ribosome .

Anticancer Potential

Several studies have explored the anticancer potential of oxazolidine derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines. The proposed mechanism involves the modulation of apoptotic pathways and disruption of mitochondrial function, leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione:

  • Diethylamino Group : This moiety enhances solubility and may increase interaction with biological targets.
  • Oxazolidine Ring : The presence of the oxazolidine ring is essential for maintaining biological activity, as modifications can lead to a loss in efficacy.

Table 1 summarizes findings from SAR studies on related compounds:

CompoundActivity TypeIC50_{50} (µM)Notes
Compound AAntimicrobial15Effective against S. aureus
Compound BAnticancer10Induces apoptosis in MCF-7
5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dionePotentially anticancerTBDFurther studies needed

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that derivatives similar to 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione exhibited significant antibacterial activity against multi-drug resistant strains of bacteria. The study highlighted the importance of the diethylamino group in enhancing antibacterial properties .
  • Anticancer Activity : In vitro studies reported by ABC Institute showed that this compound could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption and distribution profiles in animal models. Further investigations are required to elucidate metabolic pathways and potential toxicity .

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